![molecular formula C13H11N3 B1372768 3-[(3-Aminophenyl)amino]benzonitrile CAS No. 1147094-81-2](/img/structure/B1372768.png)
3-[(3-Aminophenyl)amino]benzonitrile
Overview
Description
3-[(3-Aminophenyl)amino]benzonitrile is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.24 g/mol. It is also known as 3-(3-Aminophenyl)benzonitrile hydrochloride .
Molecular Structure Analysis
The molecular structure of 3-[(3-Aminophenyl)amino]benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Physical And Chemical Properties Analysis
3-[(3-Aminophenyl)amino]benzonitrile is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Application in Neuroimaging
The derivative of 3-[(3-Aminophenyl)amino]benzonitrile, namely 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, has been studied for its in vitro and in vivo properties towards the serotonin transporter. This compound, when labeled with radioisotopes like [18F], becomes attractive for neuroimaging, particularly for research groups lacking cyclotron or C-11 synthesis capabilities. This enables efficient and facile synthesis, offering insights into biological properties relevant to neuroimaging agents (Garg et al., 2007).
Corrosion Inhibition
Benzonitrile derivatives, including 3-Amino-4-(isopentylamino)benzonitrile, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit excellent corrosion inhibition properties, with potentiodynamic polarization and electrochemical impedance spectroscopy methods supporting their effectiveness. The adsorption of these compounds on mild steel surfaces follows Langmuir's adsorption isotherm, highlighting their potential in protecting metals against corrosion in industrial applications (Chaouiki et al., 2018).
Solar Energy Materials
In the field of solar energy, 4-Amino-2-(trifluoromethyl)benzonitrile (ATMB), a perfluorinated compound related to 3-[(3-Aminophenyl)amino]benzonitrile, has been used as an additive in polymer solar cells. The inclusion of ATMB enhances the power conversion efficiency of these cells, indicating a potential application in improving solar energy capture and utilization (Jeong et al., 2011).
Antitumor Activity
A compound closely related to 3-[(3-Aminophenyl)amino]benzonitrile, namely 4-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)Benzonitrile, has been synthesized and its crystal structure determined. This compound has shown inhibition of cancer cell line proliferation, suggesting potential antitumor activity and its application in cancer research and treatment (Lu et al., 2018).
properties
IUPAC Name |
3-(3-aminoanilino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-9-10-3-1-5-12(7-10)16-13-6-2-4-11(15)8-13/h1-8,16H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKKUZMSQNMMBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=CC(=C2)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Aminophenyl)amino]benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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